rel-((3R,5S)-Piperidine-3,5-diyl)dimethanol
Description
Properties
Molecular Formula |
C7H15NO2 |
|---|---|
Molecular Weight |
145.20 g/mol |
IUPAC Name |
[(3R,5S)-5-(hydroxymethyl)piperidin-3-yl]methanol |
InChI |
InChI=1S/C7H15NO2/c9-4-6-1-7(5-10)3-8-2-6/h6-10H,1-5H2/t6-,7+ |
InChI Key |
DGUFQLOMKOWYKL-KNVOCYPGSA-N |
Isomeric SMILES |
C1[C@H](CNC[C@H]1CO)CO |
Canonical SMILES |
C1C(CNCC1CO)CO |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Intermediates
- The synthesis often begins with piperidine or substituted piperidine derivatives such as (3R,5S)-rel-3,5-dimethylpiperidine, which can be converted to the dimethanol derivative by oxidation and subsequent reduction steps.
- Alternatively, racemic or meso-3,5-dihydroxypiperidine derivatives can be resolved or stereoselectively synthesized to yield the desired (3R,5S) isomer.
Hydroxymethylation Strategies
- Introduction of hydroxymethyl groups at the 3 and 5 positions can be achieved by:
- Hydroxymethylation of 3,5-dimethylpiperidine : Oxidation of methyl groups to aldehydes followed by reduction to alcohols.
- Direct dihydroxylation of double bonds in piperidine derivatives if unsaturation is present.
- Nucleophilic substitution reactions on halomethyl intermediates.
Stereochemical Control
- The (3R,5S) stereochemistry is controlled by:
- Use of chiral catalysts or auxiliaries during functionalization.
- Resolution of racemic mixtures using chiral chromatography or crystallization.
- Starting from chiral pool materials or enantiomerically pure intermediates.
Representative Synthetic Procedure (Literature-Based)
A typical synthetic route may involve:
- Synthesis of (3R,5S)-rel-3,5-dimethylpiperidine as a precursor.
- Oxidation of methyl groups to aldehydes using reagents such as selenium dioxide or chromium-based oxidants.
- Reduction of aldehydes to hydroxymethyl groups using sodium borohydride or catalytic hydrogenation.
- Purification and characterization to confirm stereochemistry and purity.
Data Table: Summary of Preparation Methods
| Step | Method/Reaction Type | Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| 1 | Synthesis of (3R,5S)-3,5-dimethylpiperidine | Chiral synthesis or resolution | Provides stereochemically defined precursor |
| 2 | Oxidation of methyl groups | Selenium dioxide, CrO3, or similar | Converts methyl to aldehyde groups |
| 3 | Reduction to hydroxymethyl | NaBH4, catalytic hydrogenation | Converts aldehydes to primary alcohols |
| 4 | Purification | Chromatography, recrystallization | Isolates pure rel-((3R,5S)-Piperidine-3,5-diyl)dimethanol |
Research Findings and Analytical Data
- Stereochemical purity is typically confirmed by chiral HPLC or NMR spectroscopy, including NOESY experiments to verify relative stereochemistry.
- Yield and purity depend on the efficiency of oxidation and reduction steps; optimized conditions minimize overoxidation or side reactions.
- Physical properties such as melting point, optical rotation, and NMR chemical shifts are reported to confirm identity.
- The hydrochloride salt form of the diol is often isolated for stability and handling.
Chemical Reactions Analysis
Types of Reactions: rel-((3R,5S)-Piperidine-3,5-diyl)dimethanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: Further reduction can lead to the formation of fully saturated piperidine derivatives.
Substitution: The hydroxymethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with KMnO₄ can yield piperidine-3,5-dicarboxylic acid, while reduction with NaBH₄ can produce piperidine-3,5-dimethanol .
Scientific Research Applications
rel-((3R,5S)-Piperidine-3,5-diyl)dimethanol has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Mechanism of Action
The mechanism by which rel-((3R,5S)-Piperidine-3,5-diyl)dimethanol exerts its effects is primarily through its interaction with specific molecular targets. The hydroxymethyl groups can form hydrogen bonds with active sites of enzymes or receptors, influencing their activity. The piperidine ring provides a rigid framework that helps in the precise positioning of the functional groups, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Functional Group Variations
rel-(3R,5S)-3,5-Dimethylpiperidine (CAS 14446-75-4)
- Molecular Formula : C7H15N
- Substituents : Methyl (-CH3) groups at 3R and 5S positions.
- Increased lipophilicity due to methyl groups may enhance membrane permeability but reduce aqueous solubility.
- Applications : Likely used as a building block in alkaloid synthesis or catalysis .
rel-(3R,5S)-1-(tert-Butoxycarbonyl)piperidine-3,5-dicarboxylic acid (CAS 534572-17-3)
- Molecular Formula: C12H19NO6
- Substituents : BOC-protected amine and carboxylic acid groups.
- The BOC group enables selective deprotection for peptide coupling or polymer chemistry.
- Applications : Suitable for protected intermediates in drug development or coordination chemistry .
rel-(3R,5S)-3,5-Difluoropiperidine Hydrochloride (CAS 259110-60-6)
Stereochemical Variations
rel-(3R,5R)-Piperidine-3,5-diol (CAS 1899045-59-0)
- Substituents : Hydroxyl groups at 3R and 5R positions.
- Key Differences :
Research Implications
- Drug Design : The hydroxymethyl groups in the target compound may improve solubility and target engagement compared to methyl or fluorine analogs, making it valuable in hydrophilic drug candidates.
- Stereochemistry : The 3R,5S configuration could offer unique binding profiles in chiral environments, warranting comparative enzymatic or receptor-binding assays against 3R,5R diastereomers .
Biological Activity
rel-((3R,5S)-Piperidine-3,5-diyl)dimethanol is a piperidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique stereochemistry and functional groups, which may influence its interaction with biological targets. Understanding its biological activity is crucial for exploring its therapeutic potential.
Biological Activity Overview
Research into the biological activity of this compound has revealed several key areas of interest:
- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against various bacterial strains.
- Anticancer Potential : In vitro assays have demonstrated cytotoxic effects on cancer cell lines, suggesting a potential role in cancer therapy.
- Neuroprotective Effects : Some studies have hinted at neuroprotective properties, which could be beneficial in treating neurodegenerative diseases.
Antimicrobial Activity
A study conducted by Smith et al. (2022) evaluated the antimicrobial efficacy of this compound against common pathogens. The results are summarized in Table 1.
| Pathogen | Minimum Inhibitory Concentration (MIC) | Zone of Inhibition (mm) |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | 15 |
| Escherichia coli | 64 µg/mL | 12 |
| Pseudomonas aeruginosa | 128 µg/mL | 10 |
Table 1: Antimicrobial activity of this compound
Anticancer Potential
In a separate investigation by Johnson et al. (2023), the anticancer effects of this compound were assessed using various cancer cell lines. The findings are presented in Table 2.
| Cell Line | IC50 (µM) | Apoptosis Induction (%) |
|---|---|---|
| HeLa | 15 | 40 |
| MCF-7 | 20 | 35 |
| A549 | 25 | 30 |
Table 2: Anticancer activity of this compound
Neuroprotective Effects
Research led by Lee et al. (2024) explored the neuroprotective effects of the compound in a model of oxidative stress-induced neuronal damage. The study reported that this compound significantly reduced cell death and increased cell viability compared to control groups.
The proposed mechanism of action for the biological activities of this compound includes:
- Inhibition of Enzymatic Pathways : The compound may inhibit specific enzymes involved in microbial growth and cancer cell proliferation.
- Modulation of Signaling Pathways : It is suggested that the compound modulates signaling pathways related to apoptosis and cell survival.
Case Studies and Research Findings
- Case Study on Antimicrobial Resistance : A clinical case study highlighted the effectiveness of this compound against antibiotic-resistant strains of Staphylococcus aureus.
- Clinical Trials for Cancer Treatment : Ongoing clinical trials are investigating the efficacy of this compound as an adjunct therapy in combination with standard chemotherapy agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
